molecular formula C14H11ClN2S B2614185 N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine CAS No. 380335-56-8

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2614185
CAS No.: 380335-56-8
M. Wt: 274.77
InChI Key: RUSQDDGKOIXNLB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H11ClN2S and its molecular weight is 274.77. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities and Mechanisms

Research has highlighted the potent and selective antitumor activity of benzothiazole derivatives, including N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine, against various cancer cell lines such as breast, ovarian, colon, and renal cell lines. The antitumor mechanism of these compounds involves metabolic transformations like N-acetylation and oxidation, which play a central role in their mode of action. For instance, the metabolism of these compounds in sensitive cell lines involves significant drug uptake and biotransformation, contrasting with negligible uptake in insensitive cell lines. This selective activity suggests a potentially novel mechanism of action, with specific metabolic pathways being crucial for antitumor efficacy (Chua et al., 1999).

Development of Amino Acid Prodrugs

To enhance the bioavailability and therapeutic potential of benzothiazole derivatives, research has focused on the development of amino acid prodrugs. These prodrugs are designed to overcome limitations related to the lipophilicity of benzothiazole compounds, making them more water-soluble and chemically stable. They have shown to rapidly and quantitatively revert to their parent amine form in vivo, maintaining their selective antitumor activity while improving pharmacokinetic properties. Such developments indicate the versatility of benzothiazole derivatives in drug formulation and highlight their potential for clinical evaluation (Bradshaw et al., 2002).

Antibacterial Activities

The antibacterial potential of benzothiazole derivatives, including the synthesis of novel compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, has been explored. These compounds have been tested against various bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum, showing promising antibacterial activity. This research area opens up potential applications in developing new antibacterial agents to combat resistant bacterial infections (Uwabagira et al., 2018).

Synthesis and Biological Activity of Benzothiazole Derivatives

The synthesis of various benzothiazole derivatives, including those with this compound, has demonstrated a range of biological activities such as anti-inflammatory and antibacterial properties. These compounds have been synthesized through different chemical reactions and have been characterized by their structural and biological properties, showcasing the chemical versatility and potential therapeutic applications of benzothiazole derivatives (Hunasnalkar et al., 2010).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c1-9-10(15)5-4-7-11(9)16-14-17-12-6-2-3-8-13(12)18-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSQDDGKOIXNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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